molecular formula C22H40Na2O7S B15177645 Disodium 1-butyl (R)-12-oxido(sulphonatooxy)oleate CAS No. 71873-02-4

Disodium 1-butyl (R)-12-oxido(sulphonatooxy)oleate

Cat. No.: B15177645
CAS No.: 71873-02-4
M. Wt: 494.6 g/mol
InChI Key: KWZLLWDUAYRVSD-QBIMQRNXSA-M
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Description

Disodium 1-butyl (R)-12-oxido(sulphonatooxy)oleate is a high-purity, organosulfur compound with the CAS Registry Number 71873-02-4 . It is a complex oleate derivative with a defined stereocentre, chemically described by the molecular formula C22H42O7S·2Na and a molecular weight of approximately 494.6 g/mol . This compound is characterized by its significant topological polar surface area (124 Ų) and 21 rotatable bonds, properties that are critical for predicting its behavior in research applications, particularly concerning solubility and molecular interaction . As a sulfated fatty acid ester, its primary research value lies in its potential as a specialty anionic surfactant or emulsifier. The unique structure, incorporating a butyl ester and a sulfated hydroxy group on the oleic acid chain, suggests utility in areas such as membrane permeability studies, nanoparticle synthesis and stabilization, and the formulation of model lipid systems for biochemical research . The presence of defined (Z) and (R) stereochemistry at key positions makes it a compound of interest for investigations into stereospecific biological activity or enzymatic interactions. This product is intended for research and development purposes exclusively and is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet prior to handling.

Properties

CAS No.

71873-02-4

Molecular Formula

C22H40Na2O7S

Molecular Weight

494.6 g/mol

IUPAC Name

disodium;[(Z,7R)-18-butoxy-7-oxido-18-oxooctadec-9-enyl] sulfate

InChI

InChI=1S/C22H41O7S.2Na/c1-2-3-19-28-22(24)18-14-9-7-5-4-6-8-12-16-21(23)17-13-10-11-15-20-29-30(25,26)27;;/h8,12,21H,2-7,9-11,13-20H2,1H3,(H,25,26,27);;/q-1;2*+1/p-1/b12-8-;;/t21-;;/m0../s1

InChI Key

KWZLLWDUAYRVSD-QBIMQRNXSA-M

Isomeric SMILES

CCCCOC(=O)CCCCCCC/C=C\C[C@@H](CCCCCCOS(=O)(=O)[O-])[O-].[Na+].[Na+]

Canonical SMILES

CCCCOC(=O)CCCCCCCC=CCC(CCCCCCOS(=O)(=O)[O-])[O-].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium 1-butyl ®-12-oxido(sulphonatooxy)oleate typically involves the esterification of oleic acid with butanol, followed by the introduction of oxido and sulphonatooxy groups. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of Disodium 1-butyl ®-12-oxido(sulphonatooxy)oleate is carried out in large-scale reactors. The process involves the continuous feeding of reactants and the use of advanced separation techniques to isolate the final product. The industrial production methods are designed to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Disodium 1-butyl ®-12-oxido(sulphonatooxy)oleate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as the oxido and sulphonatooxy groups.

Common Reagents and Conditions

Common reagents used in the reactions of Disodium 1-butyl ®-12-oxido(sulphonatooxy)oleate include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in determining the reaction outcome.

Major Products

The major products formed from the reactions of Disodium 1-butyl ®-12-oxido(sulphonatooxy)oleate depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions may produce alcohols or alkanes.

Scientific Research Applications

Disodium 1-butyl ®-12-oxido(sulphonatooxy)oleate has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a surfactant in various chemical processes.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent and its therapeutic effects in treating certain diseases.

    Industry: It is utilized in the formulation of detergents, emulsifiers, and other industrial products due to its surfactant properties.

Mechanism of Action

The mechanism of action of Disodium 1-butyl ®-12-oxido(sulphonatooxy)oleate involves its interaction with specific molecular targets and pathways. The oxido and sulphonatooxy groups play a key role in its reactivity and biological activity. The compound may interact with cellular membranes, enzymes, and other biomolecules, leading to various biochemical effects.

Comparison with Similar Compounds

Physicochemical Properties :

  • Appearance:棕红色透明油状物 (brown-red transparent oily substance).
  • Stability: Decomposes above 100°C; hydrolyzes under strong acidic or alkaline conditions.
  • Functional Attributes: Exhibits surfactant properties such as emulsification, dispersion, penetration, and fiber-smoothing effects. It is widely used in textiles, detergents, and industrial lubricants due to its ability to reduce surface tension and enhance wettability .

Comparison with Similar Compounds

Sodium Oleate

Chemical Profile :

  • Formula: C18H33NaO2.
  • Molecular Weight: 304.44 g/mol.
  • Functional Group: Carboxylate (-COO⁻Na⁺).

Key Differences :

Property Disodium 1-butyl (R)-12-oxido(sulphonatooxy)oleate Sodium Oleate
Solubility High water solubility due to sulfonate group Soluble in water (forms micelles)
Stability in Hard Water Resistant to Ca²⁺/Mg²⁺ precipitation Forms insoluble soaps with Ca²⁺/Mg²⁺
Applications Textile processing, industrial surfactants Soaps, cosmetics, pharmaceuticals

Research Findings :
The sulfonatooxy group in this compound enhances its stability in hard water compared to sodium oleate, which forms insoluble salts with divalent cations. This makes the former preferable in industrial settings where water hardness is a concern . Sodium oleate, however, remains dominant in personal care due to its biocompatibility and lower production costs .

Other Sulfated/Sulphonated Esters

Example Compound : MM0054.02 (2-[(RS)-(Pyridin-2-yl)[4-(sulphonatooxy)-phenyl]methyl]phenyl Disodium Sulphate) .

Comparison :

Property This compound MM0054.02
Backbone Oleate-derived, aliphatic chain Aromatic phenyl-pyridine hybrid
Functional Group Sulfonatooxy (-OSO3⁻) Sulphate (-SO4²⁻)
Applications Industrial surfactants Pharmaceutical reference standard

Insights :
While both compounds contain sulfonate/sulfate groups, this compound’s aliphatic structure prioritizes surfactant functionality, whereas MM0054.02’s aromatic design suits analytical and regulatory applications .

Ionic Liquids with Surfactant-like Properties

Example : 1-butyl-3-methylimidazolium (bmim) ionic liquids .

Comparison :

Property This compound Bmim Ionic Liquids
Primary Role Surfactant Solvent/catalyst carrier
Charge Type Anionic Cationic (imidazolium)
Industrial Use Fiber treatment, emulsification Green chemistry, cellulose dissolution

Research Context : Though both are used in industrial processes, ionic liquids like bmim serve as solvents or reaction media, whereas this compound acts directly as a surfactant to modify surface interactions .

Q & A

Q. What structural features of Disodium 1-butyl (R)-12-oxido(sulphonatooxy)oleate contribute to its surfactant properties?

The compound’s surfactant behavior arises from its amphiphilic structure: a hydrophobic oleate chain (C18) and a hydrophilic sulfonate group (-SO₃⁻Na⁺) esterified to a butyl moiety. The sodium ions enhance water solubility, while the long alkyl chain enables micelle formation. Experimental validation includes surface tension measurements (e.g., Du Noüy ring method) and dynamic light scattering to assess critical micelle concentration (CMC) .

Q. What synthesis pathways are documented for this compound, and how do reaction conditions influence yield?

Synthesis typically involves esterification of oleic acid with 1-butanol, followed by sulfonation at the 12-position. Key parameters include:

  • Temperature control : Elevated temperatures (>100°C) risk decomposition; reactions are conducted at 60–80°C .
  • pH management : Strong acidic/basic conditions hydrolyze the ester bond; neutral pH or buffered systems (e.g., phosphate buffer) are recommended . Post-synthesis, purification via solvent extraction or column chromatography ensures removal of unreacted oleic acid and sulfonation byproducts.

Q. How is the compound’s stability assessed under varying pH conditions?

Stability studies involve:

  • Hydrolysis kinetics : Monitoring pH-dependent degradation via UV-Vis spectroscopy or HPLC to track ester bond cleavage.
  • Buffer selection : Phosphate (pH 6–8) or citrate buffers (pH 4–6) minimize hydrolysis. Extreme pH (e.g., <3 or >10) accelerates degradation .

Advanced Research Questions

Q. What methodological challenges arise when studying thermal stability, and how are they addressed?

The compound decomposes above 100°C, complicating high-temperature applications (e.g., polymer processing). Researchers employ:

  • Thermogravimetric analysis (TGA) : Quantifies mass loss under controlled heating rates (e.g., 5°C/min in N₂ atmosphere).
  • Differential scanning calorimetry (DSC) : Identifies endothermic/exothermic transitions linked to decomposition.
  • Alternative formulations : Encapsulation in thermally stable matrices (e.g., silica nanoparticles) mitigates degradation .

Q. How can advanced spectroscopic techniques resolve ambiguities in structural characterization?

  • NMR (¹H/¹³C) : Assigns peaks to the sulfonate group (δ 3.5–4.0 ppm for SO₃⁻) and olefinic protons (δ 5.3–5.4 ppm).
  • FT-IR : Confirms sulfonate (asymmetric S-O stretch at ~1200 cm⁻¹) and ester (C=O at ~1740 cm⁻¹) functionalities.
  • High-resolution mass spectrometry (HRMS) : Validates molecular ion ([M-Na]⁻ at m/z 437.63) and fragmentation patterns .

Q. What experimental designs are optimal for investigating synergistic effects with co-surfactants?

  • Phase behavior studies : Ternary diagrams (water/surfactant/oil) identify co-surfactant ratios (e.g., with hexanol or SDS) that enhance micellar stability.
  • Interfacial tension measurements : Spinning drop tensiometry quantifies reductions in oil-water interfacial tension.
  • Cryo-TEM : Visualizes micelle morphology changes upon co-surfactant addition .

Q. How do impurities from synthesis impact performance in emulsification studies?

Residual oleic acid or unsulfonated esters alter hydrophile-lipophile balance (HLB). Mitigation strategies include:

  • HPLC purity assessment : Quantifies impurities using C18 columns with acetonitrile/water mobile phases.
  • Performance benchmarking : Compare emulsification efficiency (e.g., droplet size via DLS) against purified batches .

Methodological Notes

  • Data Contradictions : Discrepancies in reported CMC values may arise from varying purity grades or measurement techniques. Cross-validate with multiple methods (e.g., conductivity vs. surface tension).
  • Ecological Impact : While not explicitly covered in the evidence, biodegradability studies (e.g., OECD 301D) are recommended for environmental safety assessments.

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